Y86EH62Njl
Description
Y86EH62Njl (CAS: 328956-61-2) is a fluorinated aromatic boronochloride compound with the chemical formula C₆H₅BClFO₂ and a molecular weight of 174.37 g/mol. It is characterized by high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for neuropharmacological applications.
Properties
CAS No. |
246547-28-4 |
|---|---|
Molecular Formula |
C18H18FNO6S |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-[[4-(4-fluorophenoxy)phenyl]sulfonylamino]oxane-4-carboxylic acid |
InChI |
InChI=1S/C18H18FNO6S/c19-13-1-3-14(4-2-13)26-15-5-7-16(8-6-15)27(23,24)20-18(17(21)22)9-11-25-12-10-18/h1-8,20H,9-12H2,(H,21,22) |
InChI Key |
YALNVAOWTJTOOW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-carboxylic acid, 4-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)tetrahydro- involves multiple steps:
Formation of the Pyran Ring: The pyran ring is typically synthesized through a cyclization reaction involving an aldehyde and an alcohol under acidic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an aldehyde or alcohol group using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Fluorophenoxy Group: This step involves a nucleophilic substitution reaction where a fluorophenol reacts with a suitable leaving group on the pyran ring.
Sulfonylation: The sulfonyl group is introduced through a reaction with a sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form various oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Hydrolysis: The sulfonyl amino group can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines and alcohols.
Bases: Pyridine, sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups in place of the fluorophenoxy group.
Hydrolysis: Formation of sulfonic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its various functional groups allow for a wide range of chemical modifications.
Biology
In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways due to its unique structure and reactivity.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-Pyran-4-carboxylic acid, 4-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)tetrahydro- involves its interaction with specific molecular targets. The sulfonyl amino group can form strong interactions with proteins, potentially inhibiting their function. The fluorophenoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Research Findings and Implications
Advantages of this compound: Optimal balance between solubility and BBB permeability for CNS-targeted drug delivery.
Limitations :
- Moderate synthetic yield compared to Analog C.
- Requires stringent handling protocols due to respiratory hazards.
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